Tetrathionic acid, disodium salt
Overview
Description
Tetrathionic acid, disodium salt, also known as sodium tetrathionate dihydrate, is an inorganic compound with the chemical formula Na2S4O6·2H2O. It is a white crystalline solid that is soluble in water. This compound is known for its unique redox properties, making it both an oxidizing and reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrathionic acid, disodium salt can be synthesized through the oxidation of sodium thiosulfate with iodine. The reaction is as follows: [ 2 \text{Na2S2O3} + I2 \rightarrow \text{Na2S4O6} + 2 \text{NaI} ] This reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of controlled environments and advanced purification techniques are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tetrathionic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower oxidation state sulfur compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state sulfur compounds such as sulfuric acid.
Reduction: Lower oxidation state sulfur compounds such as sodium thiosulfate.
Substitution: Various substituted sulfur compounds depending on the nucleophile used.
Scientific Research Applications
Tetrathionic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in redox titrations and as a source of tetrathionate ions in various chemical reactions.
Biology: It is used to study the redox behavior of biological systems and as a modifier of cysteine residues in proteins.
Industry: It is used in the manufacturing of dyes, photographic chemicals, and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of tetrathionic acid, disodium salt involves its redox properties. It can donate or accept electrons, making it a versatile reagent in various chemical and biological processes. The molecular targets and pathways involved include:
Redox Enzymes: It can interact with redox-active enzymes, influencing their activity.
Protein Modification: It can modify cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Sodium Thiosulfate: Na2S2O3
Sodium Sulfite: Na2SO3
Sodium Sulfate: Na2SO4
Uniqueness
Tetrathionic acid, disodium salt is unique due to its ability to act as both an oxidizing and reducing agent. This dual functionality makes it a valuable reagent in various chemical and biological applications, setting it apart from other sulfur-containing compounds .
Properties
InChI |
InChI=1S/2Na.H2O6S4/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSODIVRTHAMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)SSS(=O)(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Na2O6S4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13760-29-7 (Parent) | |
Record name | Sodium tetrathionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-86-7 | |
Record name | Sodium tetrathionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrathionic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium tetrathionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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